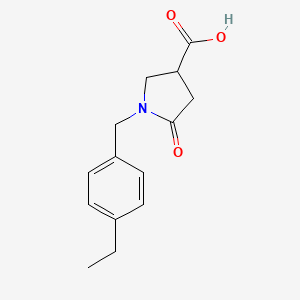
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one
Vue d'ensemble
Description
The compound 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one is a brominated organic molecule that is structurally related to various other brominated compounds studied for their potential applications and properties. While the specific compound is not directly mentioned in the provided papers, related brominated compounds and their derivatives have been synthesized and analyzed for various purposes, including as flame retardants, in crystal structures, and for biological activity .
Synthesis Analysis
The synthesis of brominated organic compounds often involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which could be analogous to the synthesis of the compound . Additionally, the synthesis of 1,1'-Bis(2-bromobenzoyl thioureido)ethane from 2-bromobenzoylisothiocyanate and ethylenediamine in acetonitrile suggests a potential pathway for introducing bromine into similar structures . The synthesis of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides also involves the use of bromoacetyl bromide, indicating the versatility of bromine-containing reagents in forming various brominated compounds .
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex, as evidenced by the crystal structure analysis of 1,1'-Bis(2-bromobenzoyl thioureido)ethane, which crystallizes in the monoclinic system with space group P2(1)/c . Similarly, the cocrystal of 2,3-bis(4-bromophenyl)quinoxaline and 1,2-bis(4-bromophenyl)ethane-1,2-diol reveals intermolecular hydrogen bonds and C-H...π interactions, which could be relevant to the structural analysis of the compound .
Chemical Reactions Analysis
Brominated compounds can undergo various chemical reactions, including thermal decomposition, as seen in the case of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) . The reactivity of brominated flame retardants can lead to the formation of polybrominated dibenzo-p-dioxins, which may be relevant to the environmental impact of such compounds . The synthesis of 4-Bromo-1,2-dihydroisoquinolines via the intramolecular reaction of a benzyl bromide and an α-imino carbene suggests that brominated compounds can also participate in complex intramolecular reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure and the nature of the bromine substituents. For instance, the crystal structures of brominated compounds often exhibit specific supramolecular features such as hydrogen bonding and π-π interactions, which can affect their melting points, solubility, and other physical properties . The antipyrine-like derivatives with bromine substituents show that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions, which could also be relevant to the compound .
Applications De Recherche Scientifique
Antibacterial and Antifungal Agents
Research has shown that derivatives of 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one demonstrate promising antibacterial and antifungal properties. These compounds, particularly those with 2,3-dihydro-1,4-benzodioxin-6-yl component, have been evaluated for their antimicrobial potential. For example, certain compounds exhibited significant antibacterial and antifungal activity, with low hemolytic activity, making them potential candidates for therapeutic applications in this area (Abbasi et al., 2020).
Enzyme Inhibitory Studies
Another application area is in enzyme inhibition studies. Compounds derived from 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one have been shown to inhibit various enzymes effectively. For instance, certain synthesized molecules displayed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential uses in treating conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Anti-Diabetic Potential
The anti-diabetic potential of these compounds is notable, particularly in their ability to inhibit the α-glucosidase enzyme. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage blood sugar levels in diabetic patients. Some compounds in this category have shown moderate inhibitory activities against this enzyme, indicating their potential as therapeutic agents in managing type-2 diabetes (Abbasi et al., 2023).
Biofilm Inhibition and Cytotoxicity
In addition to their antimicrobial properties, certain derivatives also exhibit biofilm inhibitory action and cytotoxicity. This is particularly relevant in the context of bacterial resistance, as biofilms can contribute to the persistence and resistance of bacterial infections. Some synthesized compounds have shown promising results in inhibiting biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, along with displaying modest cytotoxicity (Abbasi et al., 2020).
Propriétés
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSHRKYOZTZFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379865 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
CAS RN |
4629-54-3 | |
| Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1272859.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)


![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)


![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

